Tiotropium

Overview

Description

Tiotropium is a long-acting, antimuscarinic bronchodilator used in the management of chronic obstructive pulmonary disease (COPD) and asthma . It acts mainly on M3 muscarinic receptors located in the airways to produce smooth muscle relaxation and bronchodilation .

Synthesis Analysis

The synthesis of Tiotropium involves several stages, including oxidation reactions in an oxygenic environment using organic and/or inorganic basic substances . The final product, Tiotropium bromide, is obtained at the third stage . Another method involves dissolving Di-(2-thienyl)-acetic acid anhydride and scopine in anhydrous CH2Cl2 .Molecular Structure Analysis

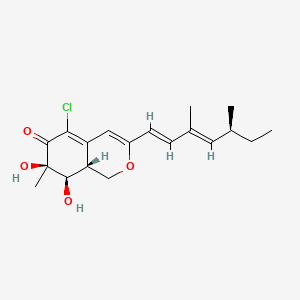

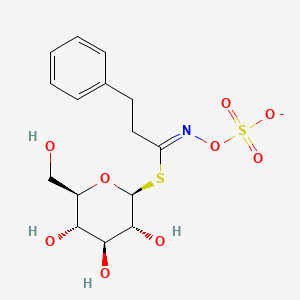

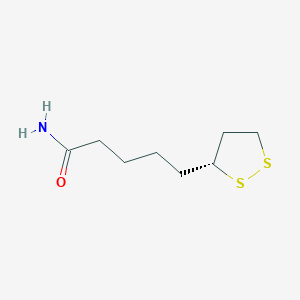

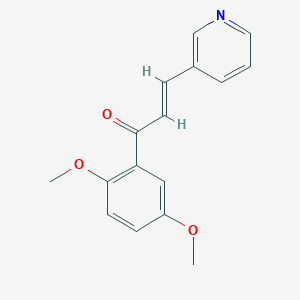

Tiotropium has a molecular formula of C19H22BrNO4S2 . It is not heavily metabolized in the body, with 74% of an intravenous dose excreted in the urine as unchanged drug . Tiotropium is nonenzymatically cleaved to the inactive metabolites N-methylscopine and dithienylglycolic acid .Chemical Reactions Analysis

Tiotropium’s efficacy findings triggered the evaluation of Tiotropium in fixed-dose combination with olodaterol, a long-acting β2-agonist .Physical And Chemical Properties Analysis

Tiotropium bromide has a molar mass of 472.41 g·mol−1 . It is poorly absorbed from the gastrointestinal tract, and systemic absorption may occur from the lung . The solubility of Tiotropium bromide monohydrate is 2 mg/mL in water .Scientific Research Applications

Tiotropium in COPD Management

Tiotropium is significantly effective in managing chronic obstructive pulmonary disease (COPD). It has been associated with sustained reductions in lung hyperinflation at rest and during exercise in COPD patients. This reduction in hyperinflation contributes to improved exertional dyspnea and exercise endurance (O’Donnell et al., 2004). Additionally, it is shown to prevent exacerbations of COPD, improve lung function, and decrease the frequency of hospitalizations in COPD patients (Niewoehner et al., 2005).

Tiotropium's Role in Exercise Tolerance and Pulmonary Rehabilitation

The use of tiotropium, combined with pulmonary rehabilitation, improves exercise tolerance in COPD patients. This combination has been shown to enhance the endurance of a constant work rate treadmill task and produce clinically meaningful improvements in dyspnea and health status compared to rehabilitation alone (Casaburi et al., 2005).

Tiotropium's Pharmacological Properties

Tiotropium is a long-acting anticholinergic drug with a potent inhibitory effect against cholinergic nerve-induced contraction of airways. It binds well to M1, M2, and M3 receptors, but dissociates very slowly from M1 and M3 receptors compared with other anticholinergics, contributing to its long-lasting bronchodilation effect (Barnes, 2000).

Tiotropium in Asthma Treatment

Tiotropium has also been evaluated for its efficacy and safety in the treatment of asthma. It is found to be a safe and well-tolerated long-acting anticholinergic bronchodilator for asthma treatment, with safety profiles comparable to placebo and alternative therapeutic options (Kerstjens & O'Byrne, 2016).

Alternative Mechanisms and Effects

Beyond bronchodilation, tiotropium's efficacy in reducing the frequency of COPD exacerbations and preliminary evidence from studies suggest additional mechanisms of action. However, a study indicated that tiotropium might not significantly slow the rate of decline in lung function (Bateman et al., 2009).

Tiotropium in Experimental and Computational Research

Tiotropium has been the subject of experimental and computational research, as demonstrated in a study validating a computationally-designed tiotropium membrane sensor. This study highlights the application of tiotropium in advanced analytical and sensor technologies (Yehia et al., 2018).

Tiotropium's Impact on Mortality and Exacerbations

A study suggested that the addition of tiotropium to inhaled corticosteroids (ICS) and long-acting β-agonists (LABAs) may confer benefits in reducing all-cause mortality, hospital admissions, and oral corticosteroid bursts in patients with COPD (Short et al., 2012).

Mechanism of Action

Safety and Hazards

Tiotropium may cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is advised to use personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .

Relevant papers on Tiotropium have been analyzed to provide this comprehensive overview .

properties

IUPAC Name |

[(1S,2S,4R,5R)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22NO4S2/c1-20(2)12-9-11(10-13(20)17-16(12)24-17)23-18(21)19(22,14-5-3-7-25-14)15-6-4-8-26-15/h3-8,11-13,16-17,22H,9-10H2,1-2H3/q+1/t11?,12-,13+,16-,17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LERNTVKEWCAPOY-FPISHFTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22NO4S2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Tiotropium is an antagonist of muscarinic receptors M1 to M5. Inhibition of the M3 receptor in the smooth muscle of the lungs leads to relaxation of smooth muscle and bronchodilation. | |

| Record name | Tiotropium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01409 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Tiotropium | |

CAS RN |

186691-13-4 | |

| Record name | Tiotropium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186691134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiotropium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01409 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (1α,2β,4β,7β)-7-[(hydroxidi-2-thienylacetyl)oxy]-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.0]nonane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIOTROPIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0EB439235F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[(5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-4-fluoro-3-morpholin-4-ylsulfonylbenzamide](/img/structure/B1237639.png)

![[methyl 9-ethenyl-14-ethyl-4,8,13,18-tetramethyl-20-oxo-3-{3-oxo-3-[(3,7,11,15-tetramethylhexadec-2-en-1-yl)oxy]propyl}phorbine-21-carboxylatato(2-)-kappa~4~N~23~,N~24~,N~25~,N~26~]magnesium](/img/structure/B1237651.png)

![(6R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1237655.png)